molecular formula C16H14N4O2 B2495394 1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea CAS No. 2034237-28-8

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea

Cat. No.: B2495394
CAS No.: 2034237-28-8
M. Wt: 294.314
InChI Key: YBRBLLOURGYCTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-(Furan-3-yl)pyrazin-2-yl)methyl)-3-phenylurea is a chemical compound with potential applications in scientific research. It is a pyrazine-based compound that has been synthesized in the laboratory and studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of pyrazole, furan, and pyran derivatives, highlighting their importance in developing heterocyclic compounds with potential applications in various fields. For example, the synthesis of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds from furan-2,3-diones demonstrates the versatility of these heterocycles as building blocks for more complex structures (Ilhan, Sarıpınar, & Akçamur, 2005). Another example is the development of Schiff bases of chitosan based on heterocyclic moieties, which were synthesized and evaluated for their antimicrobial activity, showcasing the potential of these compounds in biomedical applications (Hamed et al., 2020).

Biological Evaluation

The antimicrobial activity of novel chitosan Schiff bases based on heterocyclic moieties underlines the potential therapeutic applications of these compounds. The study by Hamed et al. (2020) provides insight into the relationship between the structural features of these compounds and their biological activity, highlighting the significance of the heterocyclic moiety in determining their efficacy against various microbial strains.

Theoretical Calculations and Reaction Mechanisms

Theoretical calculations and studies on the reaction mechanisms of pyrazole derivatives offer valuable insights into the chemical behavior and potential applications of these compounds. For instance, the synthesis and theoretical calculations of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from furan-2,3-dione illustrate the chemical versatility and potential utility of these compounds in synthesizing new heterocyclic structures with desirable properties (Yıldırım & Kandemirli, 2005).

Applications in Seed Germination and Plant Growth

Research on the synthesis of the seed germination stimulant 3-methyl-2H-furo[2,3-c]pyran-2-one, identified as a key agent in smoke responsible for promoting the seed germination of a wide range of plant species, exemplifies the ecological and agricultural relevance of furan derivatives. This finding opens up possibilities for utilizing these compounds in enhancing crop yields and managing vegetation in fire-prone ecosystems (Flematti et al., 2005).

Mechanism of Action

Properties

IUPAC Name

1-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(20-13-4-2-1-3-5-13)19-10-14-15(18-8-7-17-14)12-6-9-22-11-12/h1-9,11H,10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRBLLOURGYCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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